molecular formula C21H19ClN2O5S B15106510 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B15106510
M. Wt: 446.9 g/mol
InChI Key: SAKXAEVNLNYCBO-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core modified with a (5Z)-5-(2-chlorobenzylidene) substituent and a branched acetamide side chain containing phenolic and N-methyl groups. The Z-configuration at the benzylidene double bond is critical for molecular geometry and biological interactions . Its synthesis typically involves a Knoevenagel condensation between a 2,4-dioxothiazolidine precursor and a substituted benzaldehyde, followed by carbodiimide-mediated coupling of the acetamide moiety . Crystallographic tools like SHELXL and ORTEP-3 are employed to confirm stereochemistry and refine structural parameters .

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C21H19ClN2O5S/c1-23(11-17(26)13-6-8-15(25)9-7-13)19(27)12-24-20(28)18(30-21(24)29)10-14-4-2-3-5-16(14)22/h2-10,17,25-26H,11-12H2,1H3/b18-10-

InChI Key

SAKXAEVNLNYCBO-ZDLGFXPLSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Chlorobenzylidene Group: This is achieved through a condensation reaction between the thiazolidine intermediate and 2-chlorobenzaldehyde.

    Attachment of the Hydroxyphenyl Group: This step involves the reaction of the intermediate with a hydroxyphenyl ethylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The chlorobenzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential therapeutic applications. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogues is summarized below:

Compound Name / ID Key Structural Differences Molecular Weight Notable Properties / Activities References
Target Compound 2-chlorobenzylidene, N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide ~465.8 g/mol* Hypothesized enhanced solubility (hydroxy groups) and CNS penetration (N-methyl)
2-[(5Z)-5-(4-Chlorobenzylidene)-...-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 4-chlorobenzylidene, thiazol-2-yl acetamide ~488.3 g/mol Increased lipophilicity (4-Cl vs. 2-Cl); potential for altered target binding
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-...-N-(2-methylphenyl)acetamide 2-thioxo-4-oxo thiazolidinone, 2-methylphenyl acetamide ~368.4 g/mol Thioxo group may enhance redox activity; methylphenyl improves membrane permeability
N-{2-[(5Z)-5-(4-tert-butylbenzylidene)-...}ethyl}-2-chloroacetamide 4-tert-butylbenzylidene, chloroacetamide side chain ~419.9 g/mol tert-Butyl group increases steric bulk; chloroacetamide may confer electrophilic reactivity
2-[5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-...-N-(4-methylphenyl)acetamide Allyl, hydroxy, methoxy benzylidene; 4-methylphenyl acetamide ~438.5 g/mol Antioxidant potential (phenolic groups); allyl moiety may enable covalent binding

*Calculated based on molecular formula.

Pharmacological and Physicochemical Comparisons

  • Stereochemistry : The (5Z) configuration ensures optimal spatial alignment for target binding, as seen in analogues like Les-6222 () and ZINC2805924 (), where Z-isomers show superior activity .
  • Solubility and LogD : The target’s hydroxy and N-methyl groups reduce LogD (predicted ~1.5–2.0) compared to lipophilic derivatives like the 4-tert-butyl analogue (LogD ~3.5, ), enhancing aqueous solubility .
  • Bioactivity Trends: Thiazolidinones with phenolic substituents (e.g., ) exhibit antioxidant and antimicrobial activities, while 2-thioxo derivatives () show enhanced enzyme inhibition due to sulfur’s redox capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.